

Spectroscopic Profile of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**, a conformationally constrained β -amino acid of significant interest in peptide chemistry and drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a valuable building block in the synthesis of peptide foldamers, which are oligomers with a strong propensity to adopt specific secondary structures. The defined stereochemistry and cyclic nature of trans-ACPC impart conformational rigidity to peptide backbones, enabling the design of novel therapeutics with enhanced stability and bioactivity. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in research and pharmaceutical applications. This guide summarizes the key spectroscopic data for the hydrochloride salt of the (1R,2R)-enantiomer.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**. The NMR data is based on the reported data for its enantiomer, (1S,2S)-2-aminocyclopentanecarboxylic acid, as literature suggests their spectroscopic characteristics are identical.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride** (in D₂O)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.88	q	7.4	CH-NH ₃ ⁺
2.90–2.97	m	-	CH-COOH
2.13–2.23	m	-	CH ₂ (cyclopentyl)
1.66–1.91	m	-	CH ₂ CH ₂ (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.^{[1][2]}

Table 2: ¹³C NMR Spectroscopic Data for **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride** (in D₂O)

Chemical Shift (δ) ppm	Assignment
177.1	COOH
53.9	CH-NH ₃ ⁺
48.2	CH-COOH
30.4	CH ₂ (cyclopentyl)
28.6	CH ₂ (cyclopentyl)
22.7	CH ₂ (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an amino acid hydrochloride is characterized by specific absorption bands corresponding to the amine salt, the carboxylic acid, and the alkyl framework.

Table 3: Predicted Infrared (IR) Absorption Bands for **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3000-2500	O-H	Broad absorption due to the carboxylic acid hydroxyl group involved in hydrogen bonding.
~3100-2800	N-H	Stretching vibrations of the ammonium group (NH ₃ ⁺).
~2950-2850	C-H	Stretching vibrations of the cyclopentyl ring.
~1730-1700	C=O	Stretching vibration of the carboxylic acid carbonyl group.
~1600-1500	N-H	Bending vibrations of the ammonium group (NH ₃ ⁺).
~1400-1300	C-O / O-H	Bending vibrations of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Ion	Calculated m/z	Found m/z
[M+H] ⁺	130.0868	130.0865

Data for the free amino acid, inferred from its enantiomer.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR experiments were performed on a Jeol spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C or a Bruker Avance spectrometer operating at 600.58 MHz for ^1H and 151.03 for ^{13}C .^[1]
- Sample Preparation: The sample of the amino acid hydrochloride is dissolved in deuterium oxide (D_2O).
- Data Acquisition:
 - ^1H NMR: Spectra are recorded at a field strength of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (HDO at 4.79 ppm).
 - ^{13}C NMR: Spectra are recorded at a field strength of 100 MHz with proton decoupling. Chemical shifts are reported in ppm.
- Data Processing: The acquired data is processed using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: The solid sample of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride** is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

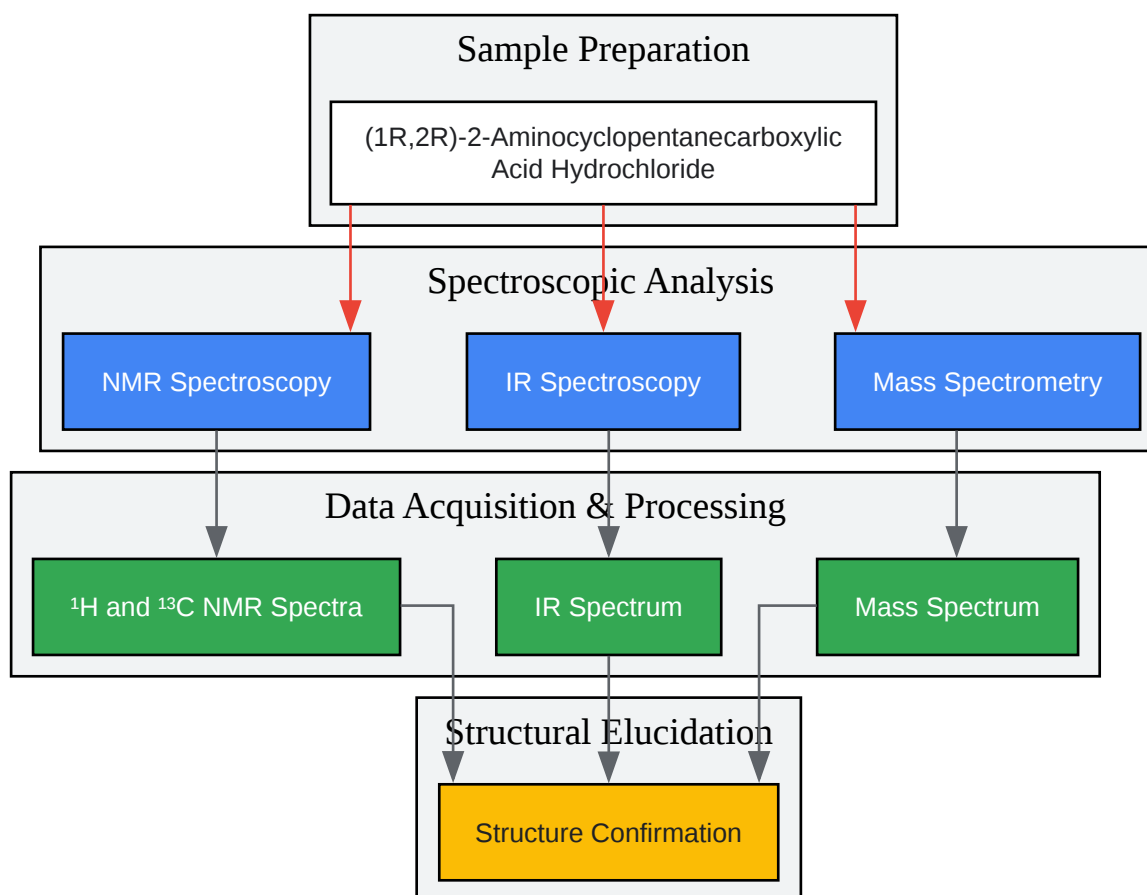
High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: High-resolution mass spectra were recorded on a WATERS LCT Premier XE System with electrospray ionization (ESI) and a time-of-flight (TOF) detector.^[1]

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and introduced into the mass spectrometer via direct infusion or after liquid chromatography.
- **Data Acquisition:** The analysis is performed in positive ion mode to detect the protonated molecule $[M+H]^+$.
- **Data Processing:** The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**. The presented NMR, IR, and MS data, along with detailed experimental protocols, are essential for the unambiguous identification and quality control of this important chiral building block. The information herein is intended to support researchers and scientists in their efforts to design and synthesize novel peptide-based therapeutics and other advanced materials.

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